molecular formula C16H16N2O5S B3938003 methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate

methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate

Cat. No. B3938003
M. Wt: 348.4 g/mol
InChI Key: VLJFBSPBFPCUPC-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate, also known as MPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPCA is a member of the phenoxyacetic acid family of compounds and has been found to possess a range of interesting biochemical properties.

Mechanism of Action

The mechanism of action of methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of certain kinases that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been found to possess a range of interesting biochemical and physiological effects. It has been shown to possess anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has also been found to possess antioxidant properties and has been studied for its potential as a neuroprotective agent. In addition, methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been found to possess antimicrobial properties and has been studied for its potential as an antibacterial and antifungal agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate in lab experiments is its ability to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. This makes methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate a useful tool for studying the role of inflammation in various diseases. However, one of the limitations of using methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate is used safely in lab experiments.

Future Directions

There are several future directions for the research of methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate. One area of interest is the development of methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate derivatives that possess improved pharmacological properties. Another area of interest is the study of the potential of methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential of methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate as an antibacterial and antifungal agent warrants further investigation.

Scientific Research Applications

Methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been found to possess a range of interesting properties that make it useful for scientific research. It has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has also been found to possess antioxidant properties and has been studied for its potential as a neuroprotective agent.

properties

IUPAC Name

methyl 2-[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-22-16(19)12-23-14-9-7-13(8-10-14)11-17-18-24(20,21)15-5-3-2-4-6-15/h2-11,18H,12H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJFBSPBFPCUPC-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl (4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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